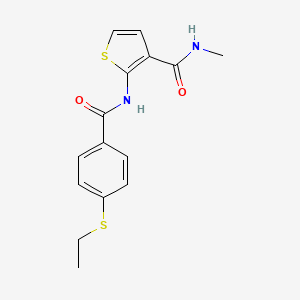

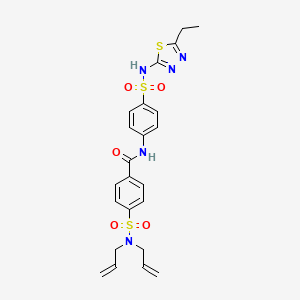

![molecular formula C16H14F2N4O2 B2575285 5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946202-93-3](/img/structure/B2575285.png)

5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with potential applications in various fields . It is a yellow solid with a melting point of 287–288 °C .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of various reagents and conditions . The yield of the final product is reported to be 71% .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The ^1H NMR and ^13C NMR spectra provide further information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions. For example, it can participate in the Dimroth rearrangement, a type of isomerization of heterocycles .Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a yellow solid with a melting point of 287–288 °C . Its IR, ^1H NMR, and ^13C NMR spectra provide information about its molecular structure .科学的研究の応用

Antiviral Compounds

This compound is a key structural fragment of antiviral agents . The Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents, has been discussed .

Protein Kinase Inhibitors

The end products of this compound have shown inhibitory activity against five protein kinases (CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, and CLK1) . A series of pyrido-[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives proved to be especially promising for the development of new pharmacological inhibitors of kinases CK1 and CLK1 .

CDK2 Inhibitors

This compound has been used in the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Anticancer Agents

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines .

Enzymatic Inhibitory Activity

Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Cell Cycle Alteration

Compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significance alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

作用機序

将来の方向性

The compound “5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” has potential applications in various fields, including medicinal chemistry. Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

特性

IUPAC Name |

5-(3,4-difluoroanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N4O2/c1-8-7-19-14-12(15(23)22(3)16(24)21(14)2)13(8)20-9-4-5-10(17)11(18)6-9/h4-7H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHPSDQQHGTWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NC3=CC(=C(C=C3)F)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

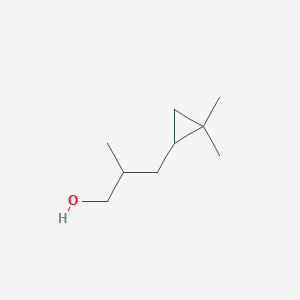

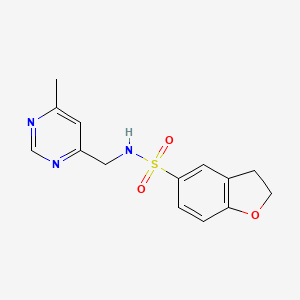

![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)

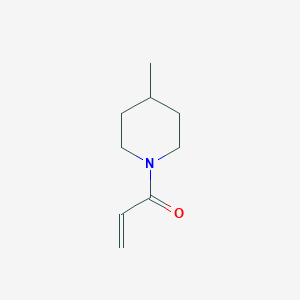

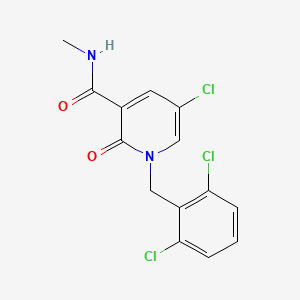

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)

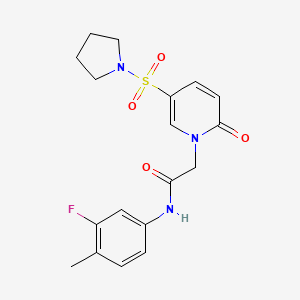

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)